tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate
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Overview
Description
tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate is a complex organic compound that features a tert-butyl group, a benzylpiperidine moiety, and a cyano group attached to a fluorophenyl ring
Preparation Methods
The synthesis of tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the benzylpiperidine moiety, and the attachment of the cyano and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may focus on its potential therapeutic effects and use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the cyano and fluorophenyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((1S,2R)-2-((S)-(1-benzylpiperidin-4-yl)(cyano)(3-fluorophenyl)methyl)cyclopentyl)carbamate include other benzylpiperidine derivatives and compounds with cyano and fluorophenyl groups. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct properties and applications .
Properties
Molecular Formula |
C30H38FN3O2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-[(S)-(1-benzylpiperidin-4-yl)-cyano-(3-fluorophenyl)methyl]cyclopentyl]carbamate |
InChI |
InChI=1S/C30H38FN3O2/c1-29(2,3)36-28(35)33-27-14-8-13-26(27)30(21-32,24-11-7-12-25(31)19-24)23-15-17-34(18-16-23)20-22-9-5-4-6-10-22/h4-7,9-12,19,23,26-27H,8,13-18,20H2,1-3H3,(H,33,35)/t26-,27-,30-/m0/s1 |
InChI Key |
NLSCUAKKZXLFMW-VWYPKUQYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1[C@@](C#N)(C2CCN(CC2)CC3=CC=CC=C3)C4=CC(=CC=C4)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(C#N)(C2CCN(CC2)CC3=CC=CC=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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